L-Serine methyl ester hydrochloride L-Serine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 5680-80-8
VCID: VC21538063
InChI: InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1
SMILES: COC(=O)C(CO)N.Cl
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol

L-Serine methyl ester hydrochloride

CAS No.: 5680-80-8

VCID: VC21538063

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

L-Serine methyl ester hydrochloride - 5680-80-8

Description

L-Serine methyl ester hydrochloride is a derivative of the amino acid serine, widely used in various scientific fields due to its versatility and utility. This compound is particularly important in peptide synthesis, pharmaceutical development, and neurochemistry research. It is synthesized by esterifying the carboxyl group of serine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Identifiers

IdentifierValue
CAS Number5680-80-8
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
PubChem CID2723730
IUPAC NameMethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
SMILESCOC(=O)C(CO)N.Cl

Applications

L-Serine methyl ester hydrochloride is utilized across multiple disciplines:

  • Biochemical Research: It serves as a building block for synthesizing peptides and proteins, aiding in the study of protein structure and function .

  • Neuroscience: This compound is used in studies related to neurotransmitter synthesis and the role of serine in brain function and neuroprotection .

  • Pharmaceutical Development: It plays a role in drug formulation, particularly for neurological disorders, enhancing bioavailability and efficacy .

  • Metabolic Studies: Researchers use it to investigate metabolic pathways involving amino acids, helping understand diseases linked to amino acid metabolism .

  • Cosmetic Industry: Its properties are leveraged in skin care products, providing moisturizing benefits and promoting skin health .

Synthesis and Handling

The synthesis of L-Serine methyl ester hydrochloride involves the reaction of serine with methanol and hydrochloric acid. This process is straightforward and results in a compound with increased solubility in non-aqueous organic solvents, which is beneficial for peptide synthesis . The compound is sensitive to moisture and should be stored in cool, dry conditions, away from oxidizing agents .

Research Findings

Recent studies have focused on the structural properties of L-Serine methyl ester hydrochloride. The compound exhibits an extended structure, with specific torsion angles indicating no intramolecular hydrogen bonding between the ammonium group and the hydroxyl oxygen . This structural information is crucial for understanding its role in peptide synthesis and other applications.

CAS No. 5680-80-8
Product Name L-Serine methyl ester hydrochloride
Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
IUPAC Name methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Standard InChI InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1
Standard InChIKey COQRGFWWJBEXRC-UHFFFAOYSA-N
Isomeric SMILES COC(=O)[C@H](CO)N.Cl
SMILES COC(=O)C(CO)N.Cl
Canonical SMILES COC(=O)C[NH3+].[Cl-]
Related CAS 616-34-2 (Parent)
Synonyms Glycinemethylesterhydrochloride;5680-79-5;methyl2-aminoacetatehydrochloride;H-Gly-OMe.HCl;MethylglycinateHCl;methylaminoacetatehydrochloride;Methylglycinatehydrochloride;GLYCINEMETHYLESTERHCl;Glycine,methylester,hydrochloride;MFCD00012870;AMINOACETICACIDMETHYLESTERHYDROCHLORIDE;G6600_ALDRICH;PubChem10899;GLY-OMEHCL;H-GLY-OMEHCL;C3H8ClNO2;H-L-GLY-OMEHCL;ACMC-1AZ8A;AC1L3V6U;AC1Q3EA7;SCHEMBL2147;KSC273I7R;glycinmethylesterhydrochloride;CHEMBL544458;616-34-2(Parent)
PubChem Compound 2723730
Last Modified Aug 15 2023

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